5-Chloroisoquinoline-8-carboxylic acid

Descripción general

Descripción

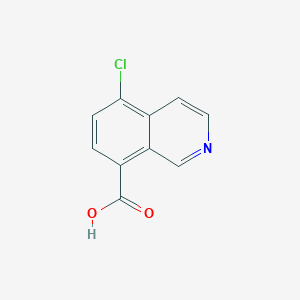

5-Chloroisoquinoline-8-carboxylic acid is a heterocyclic organic compound belonging to the class of isoquinoline carboxylic acids. It is characterized by a chlorine atom at the 5th position and a carboxylic acid group at the 8th position on the isoquinoline ring. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. It serves as a valuable building block in the synthesis of various pharmaceuticals and organic compounds.

Mecanismo De Acción

Target of Action

Isoquinolines, a class of compounds to which 5-chloroisoquinoline-8-carboxylic acid belongs, are known to demonstrate a wide range of biological activities . They are considered important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .

Mode of Action

It is known that isoquinolines were prepared via utilization of the weakly coordinating nature of the carboxylic acid . The N-O bond of α-imino-oxalic acid could act as the internal oxidant . Both terminal and internal alkynes can be efficiently applied in the catalytic system which demonstrated a broad substrate scope .

Biochemical Pathways

Isoquinolines, in general, are known to interact with various biochemical pathways due to their diverse structures .

Pharmacokinetics

The molecular weight of 20761 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

Isoquinolines are known to demonstrate a wide range of biological activities , suggesting that this compound may also have significant biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the use of trifunctional aromatic ketones with primary amines under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and environmentally friendly solvents to minimize waste and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-Chloroisoquinoline-8-carboxylic acid can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound is used as a precursor in developing drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising results in preclinical studies for anticancer activity .

- Enzyme Inhibition Studies : It serves as a tool for studying enzyme inhibitors and receptor antagonists, contributing to the understanding of biochemical pathways involved in disease mechanisms .

Biological Research

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies indicate that this compound induces apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Industrial Applications

- Dyes and Pigments : The compound is utilized in producing dyes, pigments, and agrochemicals, showcasing its versatility beyond pharmaceutical applications .

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)【6】.

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment【6】.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls【6】.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Comparación Con Compuestos Similares

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.

Isoquinoline: A structural isomer of quinoline, also exhibiting significant pharmacological properties.

Chloroquinoline: A derivative of quinoline with chlorine substitution, used in antimalarial drugs.

Uniqueness: 5-Chloroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and carboxylic acid groups enhance its reactivity and binding affinity, making it a valuable compound in drug development and organic synthesis .

Actividad Biológica

5-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H6ClNO2. Its structure features a chlorinated isoquinoline core with a carboxylic acid functional group, which enhances its reactivity and solubility in polar solvents. The presence of chlorine in the 5-position and the carboxylic acid group at the 8-position contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline can inhibit bacterial growth, suggesting potential applications as antimicrobial agents .

- Anticancer Properties : The compound has demonstrated inhibitory effects on enzymes involved in cell proliferation, making it a candidate for cancer therapy. Specifically, it may inhibit pathways associated with tumor growth .

- Antioxidant Activity : Molecular docking studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation, leading to reduced tumor growth.

- Interaction with Biological Targets : It is believed to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects.

- Antioxidant Mechanisms : By scavenging free radicals, the compound may help mitigate oxidative damage in cells.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its derivatives:

- A study published in Molecules highlighted the anticancer potential of isoquinoline derivatives, demonstrating their ability to induce apoptosis in cancer cell lines .

- Another investigation focused on the antimicrobial properties of similar compounds, revealing significant inhibition against various bacterial strains.

Propiedades

IUPAC Name |

5-chloroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKAPYJGHMFFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.